6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide
Brand Name: Vulcanchem
CAS No.: 422288-31-1
VCID: VC5057938
InChI: InChI=1S/C22H24BrN3O3S/c1-29-17-9-6-15(7-10-17)14-24-20(27)5-3-2-4-12-26-21(28)18-13-16(23)8-11-19(18)25-22(26)30/h6-11,13H,2-5,12,14H2,1H3,(H,24,27)(H,25,30)
SMILES: COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Molecular Formula: C22H24BrN3O3S
Molecular Weight: 490.42

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

CAS No.: 422288-31-1

Cat. No.: VC5057938

Molecular Formula: C22H24BrN3O3S

Molecular Weight: 490.42

* For research use only. Not for human or veterinary use.

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide - 422288-31-1

Specification

CAS No. 422288-31-1
Molecular Formula C22H24BrN3O3S
Molecular Weight 490.42
IUPAC Name 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide
Standard InChI InChI=1S/C22H24BrN3O3S/c1-29-17-9-6-15(7-10-17)14-24-20(27)5-3-2-4-12-26-21(28)18-13-16(23)8-11-19(18)25-22(26)30/h6-11,13H,2-5,12,14H2,1H3,(H,24,27)(H,25,30)
Standard InChI Key VRBWQBPDDDGUMH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

Introduction

The compound 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is a quinazolinone derivative. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. This specific compound integrates a bromine atom, a sulfanylidene group, and a methoxyphenyl moiety, which may contribute to its bioactivity.

Structural Overview

Chemical Formula: C21H22BrN3O3S
Molecular Weight: Approx. 480 g/mol (calculated based on expected substituents).

Key Features:

  • Quinazolinone Core: The quinazolinone scaffold is essential for biological activity, particularly in enzyme inhibition and receptor binding.

  • Bromine Substitution: The bromine atom at position 6 enhances the compound's electronic properties and may improve binding affinity with biological targets.

  • Methoxyphenyl Group: This electron-donating group can influence the compound's lipophilicity and pharmacokinetics.

Synthesis Pathway

The synthesis of this compound likely involves:

  • Formation of the Quinazolinone Core: Condensation of anthranilic acid derivatives with carbonyl compounds (e.g., acetic anhydride).

  • Bromination: Introduction of bromine at the 6th position using brominating agents such as Br2 or N-bromosuccinimide.

  • Attachment of the Hexanamide Chain: Coupling reactions using hexanoic acid derivatives under amide bond-forming conditions.

  • Substitution with Methoxyphenyl Methyl Group: This step may involve nucleophilic substitution or reductive amination.

Antimicrobial Activity

Quinazolinones substituted with halogens (e.g., bromine) and sulfur-containing groups have demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The inclusion of a methoxyphenyl group may further enhance this activity by improving cell membrane penetration.

Anticancer Activity

Halogenated quinazolinones are known to exhibit cytotoxic effects on various cancer cell lines by inhibiting key enzymes like tyrosine kinases or inducing apoptosis pathways.

Anti-inflammatory Activity

Sulfur-containing quinazolinones have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, reducing inflammation.

Analytical Characterization

To confirm the structure of this compound, the following techniques are employed:

TechniquePurpose
NMR SpectroscopyTo determine the chemical environment of hydrogen and carbon atoms.
Mass SpectrometryTo confirm molecular weight and fragmentation patterns.
Infrared (IR) SpectroscopyTo identify functional groups (e.g., C=O, S=O bonds).
X-ray CrystallographyTo determine the three-dimensional structure in solid-state form.

Comparative Data Table

PropertyValue/Observation
Molecular Formula

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